molecular formula C35H43ClN2O7 B1249231 Cryptophycin 46

Cryptophycin 46

Cat. No. B1249231
M. Wt: 639.2 g/mol
InChI Key: QLGFKEFRTAOKJU-FDUWFYLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cryptophycin 46 is a natural product found in Nostoc with data available.

Scientific Research Applications

Anticancer Activity

Cryptophycins, including Cryptophycin 46, are known for their potent anticancer properties. They act as antimitotic agents, targeting tubulin protein and stabilizing microtubule dynamics. This mechanism leads to the depolymerization of microtubules at high concentrations and rapid induction of apoptosis, especially effective against multidrug-resistant (MDR) cancer cells. The unique molecular structure of Cryptophycin 46 allows for efficient synthetic modification, making it a promising candidate for cancer treatment (Eggen & Georg, 2002).

Targeted Drug Delivery

Recent advances in the field of targeted drug delivery have highlighted the potential of Cryptophycin 46. Conjugating Cryptophycin to specific targeting agents, like the RGD peptide, aims to enhance its selectivity and efficacy in cancer therapy. This approach is designed to reduce side effects while maintaining the potent anticancer effects of Cryptophycin (Borbély et al., 2019).

Biosynthetic Characterization

Understanding the biosynthesis of Cryptophycins is crucial for optimizing their production and developing new analogs. Studies on the cryptophycin P450 epoxidase, a key enzyme in the biosynthetic pathway, have revealed insights into substrate specificity and cooperativity. This knowledge can lead to the development of more effective Cryptophycin analogs (Ding et al., 2008).

Synthetic Modification for Enhanced Efficacy

The synthesis of modified Cryptophycin analogs, including Cryptophycin 46, is an active area of research. By altering different regions of the molecule, researchers aim to improve its efficacy and reduce potential side effects. These modifications are crucial for structure-activity relationship studies and for understanding the full therapeutic potential of Cryptophycin (Weiss et al., 2013).

Chemoenzymatic Synthesis

Chemoenzymatic synthesis techniques are being explored to create potent Cryptophycin analogs, including Cryptophycin 46. This method combines chemical and enzymatic steps to generate new compounds, potentially leading to analogs with improved properties for cancer treatment (Schmidt et al., 2020).

properties

Product Name

Cryptophycin 46

Molecular Formula

C35H43ClN2O7

Molecular Weight

639.2 g/mol

IUPAC Name

(3S,6R,10S,13E,16S)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(E,2R)-4-phenylbut-3-en-2-yl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone

InChI

InChI=1S/C35H43ClN2O7/c1-22(2)18-31-35(42)44-29(23(3)14-15-25-10-7-6-8-11-25)12-9-13-32(39)38-28(33(40)37-21-24(4)34(41)45-31)20-26-16-17-30(43-5)27(36)19-26/h6-11,13-17,19,22-24,28-29,31H,12,18,20-21H2,1-5H3,(H,37,40)(H,38,39)/b13-9+,15-14+/t23-,24-,28+,29+,31+/m1/s1

InChI Key

QLGFKEFRTAOKJU-FDUWFYLVSA-N

Isomeric SMILES

C[C@@H]1CNC(=O)[C@@H](NC(=O)/C=C/C[C@H](OC(=O)[C@@H](OC1=O)CC(C)C)[C@H](C)/C=C/C2=CC=CC=C2)CC3=CC(=C(C=C3)OC)Cl

Canonical SMILES

CC1CNC(=O)C(NC(=O)C=CCC(OC(=O)C(OC1=O)CC(C)C)C(C)C=CC2=CC=CC=C2)CC3=CC(=C(C=C3)OC)Cl

synonyms

cryptophycin 46
cryptophycin-46

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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